![molecular formula C19H23N3O4S B2890385 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899977-30-1](/img/structure/B2890385.png)
2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
Scientific Research Applications
Allelopathic Properties and Soil Microbial Transformation
Research has investigated the microbial transformation of compounds related to 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide, focusing on their allelopathic properties. Allelochemicals, including hydroxamic acids and related compounds, present in agricultural crops like wheat, rye, and maize, transform into benzoxazolinones in the soil. This transformation is crucial for exploiting the allelopathic properties of these crops in suppressing weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Structural Aspects and Inclusion Compounds
Studies on the structural aspects of amide-containing isoquinoline derivatives, closely related to the chemical , have been conducted. These studies involve the synthesis of compounds and their interaction with various acids, leading to the formation of gels and crystalline solids. These structural studies are significant for understanding the properties of such compounds and their potential applications in various fields (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Evaluation of Thioxoquinazolinone Derivatives
Research into the synthesis and evaluation of thioxoquinazolinone derivatives, which are structurally similar to the compound , has been conducted. These studies focus on their anti-inflammatory and analgesic properties, offering insights into the potential therapeutic applications of these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Novel Oxazolidinone Antibacterial Agents
Research on oxazolidinone analogs, which share structural similarities with the target compound, has been performed. These studies assess the antibacterial activities of such compounds against a variety of clinically important human pathogens. This research contributes to the understanding of new classes of antimicrobial agents and their potential applications (Zurenko et al., 1996).
Metabolism of Chloroacetamide Herbicides
Investigations into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted. These studies, focusing on compounds structurally related to the chemical , are essential for understanding the metabolic pathways and potential toxicological implications of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-14-8-6-13(7-9-14)20-17(24)12-27-18-15-4-2-3-5-16(15)22(10-11-23)19(25)21-18/h6-9,23H,2-5,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQFYQCXCXONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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